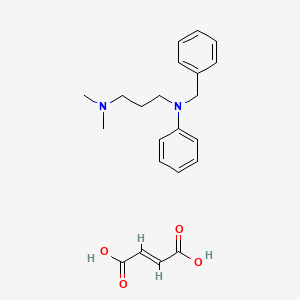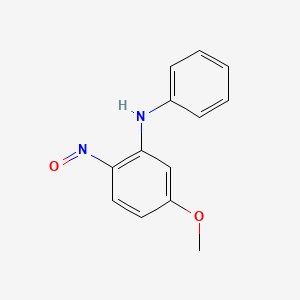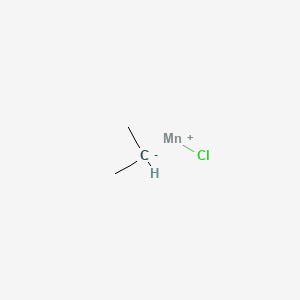
chloromanganese(1+);propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromanganese(1+);propane is a compound that consists of a manganese ion with a +1 charge coordinated to a chlorine atom and a propane molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromanganese(1+);propane typically involves the reaction of manganese with chlorine gas in the presence of propane. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed at elevated temperatures to facilitate the interaction between manganese and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where manganese and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and crystallization.
化学反应分析
Types of Reactions
Chloromanganese(1+);propane undergoes several types of chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Chlorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese compounds, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Chloromanganese(1+);propane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism by which chloromanganese(1+);propane exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can enhance reaction rates and selectivity.
相似化合物的比较
Similar Compounds
- Chloromanganese(2+)
- Chloromanganese(3+)
- Chloropropane
Uniqueness
Chloromanganese(1+);propane is unique due to its specific oxidation state and coordination environment. Unlike chloromanganese(2+) and chloromanganese(3+), the +1 oxidation state of manganese in this compound provides distinct redox properties that are advantageous in certain catalytic and material applications. Additionally, the presence of propane as a ligand offers unique steric and electronic effects that differentiate it from other manganese-chlorine compounds.
属性
CAS 编号 |
105486-13-3 |
|---|---|
分子式 |
C3H7ClMn |
分子量 |
133.48 g/mol |
IUPAC 名称 |
chloromanganese(1+);propane |
InChI |
InChI=1S/C3H7.ClH.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JYPNFBVPUORTFI-UHFFFAOYSA-M |
规范 SMILES |
C[CH-]C.Cl[Mn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


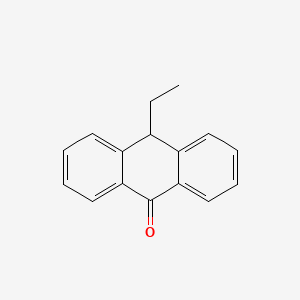
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

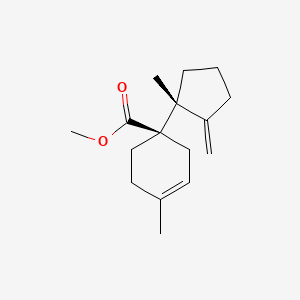
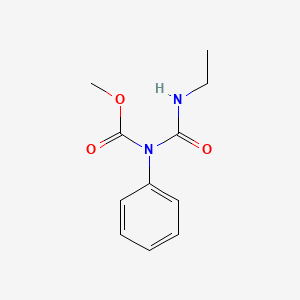
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

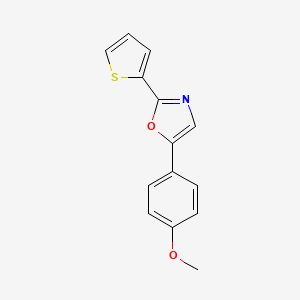
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
